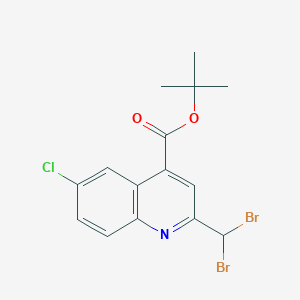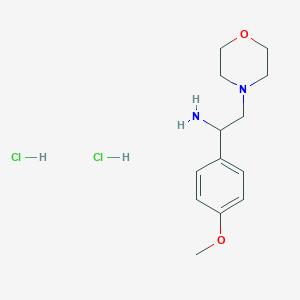![molecular formula C10H11N3OS B1452168 5-[2-(Phenylthio)ethyl]-1,3,4-oxadiazol-2-amine CAS No. 1105194-76-0](/img/structure/B1452168.png)
5-[2-(Phenylthio)ethyl]-1,3,4-oxadiazol-2-amine
Overview
Description
5-[2-(Phenylthio)ethyl]-1,3,4-oxadiazol-2-amine is an organic compound with the molecular formula C10H11N3OS and a molecular weight of 221.28 g/mol This compound belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
The synthesis of 5-[2-(Phenylthio)ethyl]-1,3,4-oxadiazol-2-amine typically involves the reaction of appropriate precursors under specific conditions. . The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine. Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and yield.
Chemical Reactions Analysis
5-[2-(Phenylthio)ethyl]-1,3,4-oxadiazol-2-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups, such as amines.
Substitution: The phenylthioethyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-[2-(Phenylthio)ethyl]-1,3,4-oxadiazol-2-amine has several scientific research applications:
Biology: This compound has shown potential as a bioactive molecule with applications in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 5-[2-(Phenylthio)ethyl]-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The phenylthioethyl group plays a crucial role in its binding affinity and specificity. Additionally, the oxadiazole ring can participate in hydrogen bonding and other interactions with biological molecules, influencing various pathways and processes .
Comparison with Similar Compounds
5-[2-(Phenylthio)ethyl]-1,3,4-oxadiazol-2-amine can be compared with other similar compounds, such as:
5-[2-(Phenylthio)ethyl]-1,3,4-thiadiazol-2-amine: This compound has a sulfur atom in place of the oxygen in the oxadiazole ring, which can affect its chemical reactivity and biological activity.
1,3,4-Oxadiazole derivatives: These compounds share the oxadiazole ring but differ in their substituents, leading to variations in their properties and applications.
The uniqueness of this compound lies in its specific combination of the oxadiazole ring and the phenylthioethyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-(2-phenylsulfanylethyl)-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c11-10-13-12-9(14-10)6-7-15-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQRSNFWUSGHUIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC2=NN=C(O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[1-phenyl-3-(4-phenylphenyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1452091.png)



![4-chloro-1-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B1452097.png)




![9-Benzyl-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B1452108.png)
